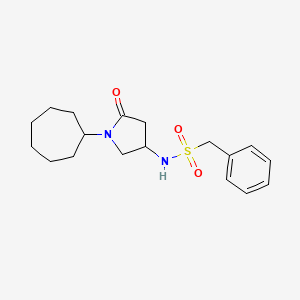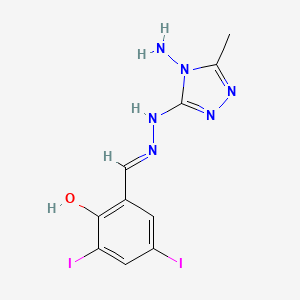![molecular formula C17H19N5OS B6001516 N-benzyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-methylacetamide](/img/structure/B6001516.png)
N-benzyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-benzyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-methylacetamide” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine skeleton . This type of skeleton is widely used in the design of anticancer agents . The compound has a molecular formula of C22H21N5OS, an average mass of 403.500 Da, and a monoisotopic mass of 403.146667 Da .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH). This generates compound C, which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .
Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle is an important class of bicyclic N-heteroarenes. It exhibits versatile bioactivities and has been used in different areas of drug design . The ring system of [1,2,4]triazolo[1,5-a]pyrimidines is isoelectronic with that of purines, making it a possible surrogate of the purine ring .
Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been studied as anticancer agents acting on different targets, such as tubulin, LSD1, and CDK2 . They have shown potent antitumor activities .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular formula of C22H21N5OS, an average mass of 403.500 Da, and a monoisotopic mass of 403.146667 Da .
Mechanism of Action
The [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been used as anticancer agents via the suppression of the ERK signaling pathway . The most active compound, H12, exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Properties
IUPAC Name |
N-benzyl-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-9-13(2)22-16(18-12)19-17(20-22)24-11-15(23)21(3)10-14-7-5-4-6-8-14/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNIKZLLEGMHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)N(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6001436.png)

![N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6001461.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(3-pyridinylmethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6001462.png)


![N-[2-(1-azepanyl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6001474.png)

![methyl 5-[1-(isopropylamino)propylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6001486.png)
![2-{2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-isopropylphenyl)acetamide](/img/structure/B6001495.png)
![(6-methoxy-2-naphthyl){1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6001503.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B6001510.png)
![N-(3,4-dimethoxyphenyl)-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinamine](/img/structure/B6001511.png)
![N-(2-methoxyphenyl)-2-{[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]thio}acetamide](/img/structure/B6001524.png)
